tert-butyl 4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate
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Overview
Description
“tert-butyl 4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate” is a complex organic compound. It is a derivative of N-Boc piperazine . Piperazine and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .
Synthesis Analysis
The synthesis of such compounds involves various steps and techniques. For instance, two derivatives of N-Boc piperazine were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . The structures were further confirmed by single crystal X-ray diffraction analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using X-ray diffraction analysis . For example, one molecule was found to be linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while another molecule was L-shaped with the molecule being twisted at the C10 atom .Chemical Reactions Analysis
Piperazine and its derivatives serve as useful intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .Scientific Research Applications
Anticancer Properties
The compound’s unique structure makes it an intriguing candidate for cancer research. Studies have shown that derivatives of pyrimidine, such as this piperazine-carboxylate, exhibit potent anticancer activity. Researchers are investigating its role in inhibiting tumor growth, targeting specific cancer pathways, and enhancing chemotherapy efficacy .
Antimicrobial and Antibacterial Activity
The trifluoromethyl-substituted pyrimidine moiety contributes to its antimicrobial properties. Scientists are exploring its potential as a novel antibacterial agent, especially against drug-resistant strains. The compound’s mechanism of action involves disrupting bacterial cell membranes or essential metabolic pathways .
Anti-Inflammatory and Analgesic Effects
Inflammation plays a crucial role in various diseases. This piperazine-carboxylate may modulate inflammatory responses by interacting with specific receptors or enzymes. Researchers are investigating its potential as an anti-inflammatory drug, possibly alleviating pain and inflammation associated with chronic conditions .
Calcium Channel Antagonism
The compound’s cyclopropyl and trifluoromethyl groups could influence calcium channel activity. Calcium channels are essential for cellular processes, including muscle contraction and neurotransmitter release. Investigating its effects on calcium channels may reveal therapeutic applications, such as managing cardiovascular disorders .
Antihypertensive and Diuretic Properties
Given its structural features, this compound might affect blood pressure regulation. Researchers are studying its impact on vascular tone, sodium-potassium balance, and fluid retention. If successful, it could lead to novel antihypertensive or diuretic drugs .
Neuroprotective Potential
The piperazine-carboxylate scaffold could interact with neuronal receptors or pathways. Scientists are exploring its neuroprotective effects, aiming to develop treatments for neurodegenerative diseases like Alzheimer’s or Parkinson’s .
Radiopharmaceutical Applications
Functionalized piperazine derivatives have been used in radiopharmaceutical research. They serve as starting materials for spiro-compounds, facilitating the introduction of fluorine-18. These compounds play a crucial role in positron emission tomography (PET) imaging .
Peptide Linkage and Drug Delivery
The acetic acid-piperazine core has been utilized for linking biologically active peptides. Researchers are investigating its potential in targeted drug delivery systems. By conjugating this compound with specific peptides, they aim to enhance drug selectivity and efficacy .
Mechanism of Action
properties
IUPAC Name |
tert-butyl 4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N4O2/c1-16(2,3)26-15(25)24-8-6-23(7-9-24)13-10-12(17(18,19)20)21-14(22-13)11-4-5-11/h10-11H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGOGBUHCXJVAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC(=C2)C(F)(F)F)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate |
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